PECAN OIL

Oxidative stability Shelf-life prediction Food lipid quality

Pecan oil (CAS 129893-27-2) is a triglyceride-rich lipid extracted from the kernels of Carya illinoinensis, characterized by a distinctive fatty acid profile dominated by oleic acid (55–75% w/w) and linoleic acid (13–40% w/w), with a notably low saturated fatty acid content of approximately 6–10%. Unlike most common tree nut oils, pecan oil's minor-component profile is uniquely dominated by γ-tocopherol rather than α-tocopherol, and it can accumulate exceptionally high phytosterol concentrations (up to ~2,853 mg/100 g oil in select varieties).

Molecular Formula C4H6BrClN2S
Molecular Weight 0
CAS No. 129893-27-2
Cat. No. B1177447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePECAN OIL
CAS129893-27-2
Molecular FormulaC4H6BrClN2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pecan Oil (CAS 129893-27-2): Composition and Procurement-Grade Differentiation from Other Tree Nut Oils


Pecan oil (CAS 129893-27-2) is a triglyceride-rich lipid extracted from the kernels of Carya illinoinensis, characterized by a distinctive fatty acid profile dominated by oleic acid (55–75% w/w) and linoleic acid (13–40% w/w), with a notably low saturated fatty acid content of approximately 6–10% [1][2]. Unlike most common tree nut oils, pecan oil's minor-component profile is uniquely dominated by γ-tocopherol rather than α-tocopherol, and it can accumulate exceptionally high phytosterol concentrations (up to ~2,853 mg/100 g oil in select varieties) [3][4]. These compositional features confer a combination of high oxidative stability, a high smoke point (~470°F / 243°C), and a favorable unsaturated-to-saturated fatty acid ratio (~10:1) that collectively distinguish it from closely related nut oils such as walnut, almond, and olive oils in scientific and industrial procurement contexts [1][5].

Why In-Class Tree Nut Oils Cannot Be Interchanged with Pecan Oil: The Quantitative Case Against Generic Substitution


Tree nut oils are frequently treated as interchangeable commodities in cosmetic, culinary, and industrial procurement; however, pecan oil exhibits three quantifiable axes of differentiation that make simple substitution with walnut, almond, or olive oil scientifically unsound. First, its oxidative stability index (OSI) at 110°C ranges from 8.5 to 15.06 hours—substantially exceeding that of walnut oil, whose OSI is markedly lower and which ranks among the least oxidatively stable tree nut oils [1][2]. Second, its tocopherol profile is dominated by γ-tocopherol (~237–279 mg/kg), whereas almond and hazelnut oils are α-tocopherol-dominant; this distinction has direct implications for antioxidant mechanism selection in formulation [3]. Third, pecan oil's phytosterol content in certain varieties reaches 2,852.5 mg/100 g oil—approximately 10-fold higher than the mean total phytosterol content reported across ten common nut types (71.7–271.9 mg/100 g oil), which carries consequences for cholesterol-lowering functional claims and bioactive-enriched product development [4][5]. These differences are not marginal and cannot be compensated for by simple blending or refining of alternative nut oils.

Quantitative Differentiation Evidence: Pecan Oil vs. Closest Analogs for Scientific Procurement Decisions


Oxidative Stability Index (OSI): Pecan Oil Outperforms Walnut, Camellia oleifera, and Torreya grandis Oils

Pecan oil demonstrates the highest oxidative stability among four woody oil plant species directly compared. The Oil Stability Index (OSI) of pecan oil was 15.06 hours, markedly higher than that of Camellia oleifera oil, Torreya grandis oil, and walnut oil [1]. In a separate study of seven tree nut oils, pecan and pistachio oils were ranked as the most oxidatively stable, whereas pine nut and walnut oils were the least stable under both accelerated autoxidation and photooxidation conditions [2]. In a third study, pecan oils from Mexican native varieties exhibited OSI values from 8.5 to 10.8 hours at 110°C, a range described as similar or superior to extra-virgin olive oil and unrefined sesame oil [3].

Oxidative stability Shelf-life prediction Food lipid quality

Tocopherol Isomer Profile: γ-Tocopherol Dominance in Pecan Oil vs. α-Tocopherol Dominance in Almond and Hazelnut Oils

Among cold-pressed nut oils, pecan oil is uniquely dominated by γ-tocopherol at 278.6 ± 2.38 mg/kg, whereas almond oil contains only 11.57 ± 1.54 mg/kg of γ-tocopherol and is instead dominated by α-tocopherol (198.37 ± 3.56 mg/kg). Hazelnut oil contains 134.76 ± 3.87 mg/kg γ-tocopherol and 257.42 ± 5.62 mg/kg α-tocopherol. Walnut oil contains negligible α-tocopherol (0.08 ± 0.01 mg/kg) and only 11.24 ± 0.51 mg/kg γ-tocopherol [1]. This γ-tocopherol predominance in pecan oil has been independently confirmed: Fernandes et al. (2017) reported that γ-tocopherol prevails in pecan nut oil while α-tocopherol is the major tocol in hazelnut and sweet almond oils [2]. One study further reported that only γ-tocopherol was detected in pecan oil, with no measurable α-tocopherol [3].

Tocopherol isomer distribution Antioxidant mechanism Vitamin E bioactivity

Smoke Point: Pecan Oil Classified for High-Heat Applications (470°F), Surpassing Almond and Walnut Oils

Pecan oil has a documented smoke point of approximately 470°F (243°C), placing it in the 'High Heat' cooking category (450–550°F) alongside avocado oil, grapeseed oil, and ghee [1]. This is substantially higher than unrefined walnut oil (320°F / 160°C), refined walnut oil (400°F / 204°C), almond oil (420–430°F / 216–221°C), and extra-virgin olive oil (400°F / 204°C) [1][2]. The smoke point of pecan oil is comparable to that of extra-light olive oil (470°F) and approaches that of avocado oil (520°F), making it one of the few unrefined nut oils suitable for high-temperature frying, sautéing, and industrial thermal processing [1].

Smoke point Thermal stability High-heat cooking oil

Phytosterol Concentration: Pecan Oil Accumulates Up to 2,852.5 mg/100 g vs. Mean Tree Nut Oil Range of 71.7–271.9 mg/100 g

Quantitative characterization of pecan nut oils from three Tunisian varieties (Mahan, Moore, Burkett) across ripening stages revealed a maximum total phytosterol content of 2,852.5 mg/100 g oil in the Mahan variety at 20 weeks after flowering date (WAFD), with β-sitosterol, Δ5-avenasterol, and campesterol as the most abundant compounds [1]. By contrast, a comprehensive survey of ten different nut types reported mean total phytosterol content ranging from 71.7 mg/100 g oil (Brazil nuts) to 271.9 mg/100 g oil (pistachios), with β-sitosterol as the major sterol (>71.7 mg/100 g oil) across all types [2]. The pecan oil phytosterol concentration (2,852.5 mg/100 g) is therefore approximately 10.5-fold higher than the highest mean value reported among common nut types and approximately 40-fold higher than the lowest.

Phytosterol Cholesterol-lowering Functional food ingredient

Saturated Fat Content: Pecan Oil (9.5%) Is Lower Than Olive Oil (13.5%) and Peanut Oil (16.9%)

Pecan oil contains approximately 9.5% saturated fatty acids (SFA), which is substantially lower than olive oil (13.5% SFA), peanut oil (16.9% SFA), and corn oil (12.7% SFA) [1]. This is corroborated by a comprehensive fatty acid survey across tree nuts reporting pecan oil SFA at 6.2 g/100 g, MUFA at 40.8 g/100 g, PUFA at 21.6 g/100 g, yielding a (MUFA+PUFA)/SFA ratio of 10.1—higher than olive oil (ratio ~5–6) and comparable to almond oil (ratio 11.6) [2]. The combination of low SFA and high unsaturated fatty acid content positions pecan oil favorably for products targeting low-saturated-fat nutritional claims.

Saturated fat Nutritional labeling Cardiovascular health

Viscosity and Physicochemical Properties: Pecan Oil Comparable or Superior to Extra-Virgin Olive Oil

In a direct comparison of five pecan oils versus one olive oil using rotational viscometry and texture analysis, olive oil exhibited significantly higher rotational viscosity than pecan oils [1]. Separately, Toro-Vazquez and Pérez-Briceño (1998) reported that the oxidative stability, melting and crystallization properties, and viscosity of pecan oils were similar or superior to those of extra-virgin olive oil and unrefined sesame oil, with the proportion of oleic, linoleic, and linolenic acids governing these physicochemical behaviors [2]. Pecan oil's lower viscosity coupled with its documented lubricating, dispersing, and emulsifying properties [3] differentiates it from heavier oils for applications requiring lower-viscosity bio-based lubricants or carrier oils in personal care formulations.

Viscosity Lubricity Physicochemical characterization

Procurement-Relevant Application Scenarios for Pecan Oil Based on Verified Differentiation Evidence


High-Temperature Food Manufacturing and Frying Operations

Pecan oil's high smoke point (~470°F / 243°C) combined with its superior oxidative stability (OSI up to 15.06 h) makes it suitable for continuous industrial frying, roasting, and baking operations where walnut oil (smoke point 320–400°F) or extra-virgin olive oil (400°F) would degrade prematurely [1][2]. Its γ-tocopherol-dominated antioxidant system provides additional protection against lipid oxidation at frying temperatures, reducing the frequency of oil changeover and the formation of polar compounds [3]. Procurement specification: Request OSI ≥ 9 h at 110°C and smoke point ≥ 450°F on the Certificate of Analysis.

Functional Food and Nutraceutical Products Targeting Cholesterol Reduction

Select pecan oil varieties (e.g., Mahan) can deliver up to 2,852.5 mg phytosterols per 100 g oil—approximately 10-fold higher than typical almond or walnut oil [4]. This enables formulation of concentrated phytosterol supplements or functional foods requiring lower oil volumes to achieve the EFSA-approved cholesterol-lowering threshold of 1.5–3.0 g phytosterols/day [5]. Procurement specification: Specify pecan variety and harvest timing (≈20 WAFD) to maximize phytosterol yield; request phytosterol quantification by GC-FID on the COA.

Cosmetic and Personal Care Formulations Requiring Low-Viscosity Carrier Oils

Pecan oil exhibits lower rotational viscosity than olive oil and possesses documented lubricating, dispersing, and emulsifying properties [6][7]. Its fatty acid profile (~90% C18 fatty acids) and oxidative stability support use in massage oils, hair-care bases, lotions, and moisturizers where a light, non-greasy skin feel and extended shelf-life are required [6][8]. Procurement specification: Request peroxide value (PV) ≤ 0.55 mequiv O₂/kg and acid value ≤ 0.13 mg KOH/g to ensure fresh, cold-pressed quality [9].

Bio-Based Industrial Lubricants and Metalworking Fluids

Pecan oil's inherent lubricity, low saturated fat content (9.5%), and polar triglyceride structure provide good metal-wetting properties and biodegradability, positioning it as a sustainable basestock for environmentally friendly lubricants [10][7]. Its oxidative stability (OSI 8.5–15.06 h) is critical for extending lubricant service life compared to less stable alternatives such as walnut or pine nut oil [2]. Emerging industrial demand for bio-based lubricants creates a procurement vector for pecan oil with verified oxidative stability and viscosity specifications [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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